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Boc-L-Glu(OcHx)-OH

Cat. No.: B613678
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Acid Protecting Group Strategies

The synthesis of peptides requires a meticulous process of forming amide (peptide) bonds between amino acids in a specific sequence. wikipedia.org To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked with protecting groups. wikipedia.orggenscript.com

The Boc group is a widely used protecting group for the α-amino group. genscript.com It is stable under the basic conditions required for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). genscript.comjk-sci.com This selective removal allows for the stepwise addition of amino acids to the growing peptide chain. genscript.com

For trifunctional amino acids like glutamic acid, which has a carboxylic acid in its side chain, an additional protecting group is necessary. peptide.com The choice of this side-chain protecting group is critical; it must be stable during the removal of the α-amino protecting group but removable at the end of the synthesis. peptide.com The cyclohexyl ester in Boc-L-Glu(OcHx)-OH serves this purpose effectively within the Boc/Bzl (benzyl) protection strategy. wikipedia.org This strategy employs TFA for the removal of the N-terminal Boc group, while the more robust side-chain protecting groups, like cyclohexyl esters, are cleaved under harsher acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the final step of cleaving the peptide from the resin support. wikipedia.orgcsbio.com The use of the cyclohexyl ester for protecting the side chains of aspartic and glutamic acid can help minimize the formation of undesired cyclic byproducts. peptide.com

Significance as a Specialized Glutamic Acid Derivative in Chemical Synthesis

This compound is significant due to the specific advantages conferred by the cyclohexyl ester protecting group. This group is instrumental in minimizing side reactions that can occur during both acidic and basic treatments throughout the peptide synthesis process. sigmaaldrich.comalfa-chemistry.com Research has shown that using the cyclohexyl ester to protect the γ-carboxyl group of glutamic acid is stable during the synthesis of the protected peptide and can be quantitatively cleaved during the final HF deprotection step without causing decarboxylation. researchgate.net

This stability and clean deprotection make this compound a valuable reagent for the synthesis of peptides containing glutamic acid, particularly in the development of pharmaceuticals and other bioactive peptides. chemimpex.com Its enhanced lipophilicity can also be advantageous in certain synthetic contexts, improving solubility and handling characteristics. chemimpex.com

Table 2: Comparison of Glutamic Acid Side-Chain Protecting Groups

Protecting Group Abbreviation Common Deprotection Condition Key Features
Benzyl (B1604629) ester OBzl Strong acid (e.g., HF) wikipedia.org Commonly used in Boc/Bzl strategy peptide.com
tert-Butyl ester OtBu Strong acid (e.g., TFA) peptide.comiris-biotech.de Often used in Fmoc chemistry iris-biotech.de
Allyl ester OAll Palladium catalysis scbt.com Allows for selective deprotection scbt.com

| Cyclohexyl ester | OcHx | Strong acid (e.g., HF) researchgate.net | Reduces side reactions, stable peptide.comresearchgate.net |

Historical Development and Evolution of Boc Chemistry in Peptide Synthesis

The foundation for the use of compounds like this compound was laid by the pioneering work of R. Bruce Merrifield in the early 1960s. peptide.com He developed solid-phase peptide synthesis (SPPS), a revolutionary technique that dramatically simplified and accelerated the production of peptides. csbio.compeptide.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, allowing for the subsequent amino acids to be added in a stepwise fashion. peptide.com

Initially, Merrifield utilized the benzyloxycarbonyl (Cbz) group for α-amino protection, but soon adopted the tert-butoxycarbonyl (Boc) group in what became known as the Boc/Bzl protection scheme. peptide.comnih.gov This strategy, which became the dominant method for several decades, relied on the differential acid lability of the Boc group (removed by TFA) and the benzyl-based side-chain protecting groups and resin linkage (removed by HF). csbio.comnih.gov

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the 1970s offered an alternative strategy that used a mild base for deprotection, avoiding the repeated use of acid. peptide.comnih.gov While Fmoc chemistry has become more widespread, particularly in research settings, Boc chemistry remains highly relevant and is often preferred for the synthesis of complex or aggregation-prone peptides and for large-scale industrial production. wikipedia.orgnih.gov The development of specialized derivatives like this compound represents the continued refinement of the Boc strategy to address specific challenges in peptide synthesis. peptide.comresearchgate.net

Properties

Molecular Formula

C16H27NO6

Synonyms

Boc-L-Glu(OcHx)-OH; Boc-Glu(OcHx)-OH

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Boc L Glu Ochx Oh

Routes for the Preparation of N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester

The preparation of Boc-L-Glu(OcHx)-OH typically involves a two-stage process: the selective esterification of the γ-carboxyl group of L-glutamic acid with cyclohexanol, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, or vice-versa. The order of these steps is crucial for achieving high regioselectivity and yield.

Classical Esterification Techniques for Cyclohexyl Moiety Introduction

Classical esterification methods can be employed to introduce the cyclohexyl moiety onto the glutamic acid backbone. One of the most fundamental methods is the Fischer-Speier esterification. organic-chemistry.orgwikipedia.org This reaction involves heating the carboxylic acid (L-glutamic acid) and the alcohol (cyclohexanol) in the presence of a strong acid catalyst. wikipedia.org

The general mechanism for Fischer-Speier esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.org

Nucleophilic attack of the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form a new oxonium ion.

Deprotonation to yield the final ester. wikipedia.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org Lewis acids can also be utilized to catalyze the reaction. wikipedia.org To favor the formation of the ester, the equilibrium of the reaction is typically shifted to the right by removing the water produced, often through azeotropic distillation using a Dean-Stark apparatus, or by using an excess of one of the reactants. organic-chemistry.org

However, direct acid-catalyzed esterification of unprotected L-glutamic acid can lead to a mixture of products, including the α-ester, γ-ester, and the di-ester, due to the presence of two carboxyl groups. researchgate.net Therefore, achieving regioselectivity for the γ-carboxyl group is a significant challenge with this method.

N-α-Butoxycarbonylation Procedures for L-Glutamic Acid Derivatives

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the α-amino group of L-glutamic acid or its derivatives is a standard procedure in peptide synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). organic-chemistry.orgjk-sci.com

The reaction is typically carried out under basic conditions, where the amine acts as a nucleophile and attacks one of the carbonyl carbons of the Boc anhydride. This process can be performed in various solvent systems, including aqueous, anhydrous, or even solvent-free conditions. organic-chemistry.orgjk-sci.com In aqueous systems, a base such as sodium hydroxide (B78521) or sodium bicarbonate is used to maintain the pH and deprotonate the ammonium (B1175870) group of the amino acid, facilitating the nucleophilic attack. rsc.org In organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), an organic base such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) is often employed. jk-sci.comrsc.org

Several catalytic methods have been developed to improve the efficiency and chemoselectivity of the N-Boc protection. For instance, iodine has been shown to be an effective catalyst for the N-tert-butoxycarbonylation of amines using Boc₂O under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves the use of 1-alkyl-3-methylimidazolium cation-based ionic liquids, which can catalyze the reaction with high chemoselectivity. organic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

A key challenge in the synthesis of this compound is to selectively esterify the γ-carboxyl group while leaving the α-carboxyl group free and the α-amino group either protected or available for subsequent protection. Several strategies have been developed to achieve this chemo- and regioselectivity.

One common and highly effective strategy involves the initial protection of the α-amino group of L-glutamic acid with the Boc group to form Boc-L-glutamic acid (Boc-Glu-OH). This step prevents the amino group from participating in side reactions. With the amino group protected, the two carboxyl groups exhibit different reactivities. The γ-carboxyl group can then be selectively esterified.

A method to achieve regioselective γ-esterification involves the formation of an internal anhydride of the N-protected glutamic acid. The regioselectivity of the subsequent nucleophilic attack by an alcohol can be controlled by the choice of solvent. For instance, in the reaction of N-protected glutamic acid anhydrides with anilines, the use of a non-polar solvent like benzene (B151609) favors the formation of the α-anilide, while a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) promotes the formation of the γ-anilide. researchgate.net This principle can be extended to esterification with alcohols like cyclohexanol.

Another approach to direct esterification towards the γ-position is to exploit the coordination of metal ions. For example, the presence of CuCl₂ can increase the acidity of the α-carboxyl group due to the coordination of the copper cation to the neighboring amino and carbonyl groups. This increased acidity at the α-position can serve to autocatalyze the esterification at the more sterically accessible and less acidic γ-carboxyl group. researchgate.net

A highly regioselective synthesis of the γ-ester can also be achieved by first protecting the α-carboxyl group through the formation of a 5-oxo-4-oxazolidinone ring with the N-protected amino acid. After the side-chain esterification, the α-carboxyl and α-amino groups can be deprotected and the α-amino group subsequently re-protected with the Boc group. nih.gov

Catalyst Systems and Reaction Conditions for Optimized Yields

For the synthesis of this compound starting from Boc-L-glutamic acid, carbodiimide-based coupling agents are frequently used to activate the γ-carboxyl group for esterification with cyclohexanol. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction efficiency.

The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at reduced temperatures (e.g., 0 °C) to minimize side reactions. A catalyst, such as 4-dimethylaminopyridine (DMAP), is often added to enhance the rate of the esterification.

The optimization of reaction conditions, including the choice of coupling agent, catalyst, solvent, temperature, and reaction time, is crucial for maximizing the yield and purity of the final product. For example, in related oxidative coupling reactions, it has been shown that the nature of the solvent and the stoichiometry of the reagents can significantly impact the conversion and selectivity. scielo.br While direct comparative studies for this compound are not extensively published, the principles of optimizing peptide coupling reactions are applicable.

Below is a table summarizing typical reaction conditions and reported yields for the synthesis of this compound and related compounds.

Starting MaterialReagentsCatalyst/AdditiveSolventTemperatureYield
Boc-L-glutamic acidCyclohexanol, EDCHOBtDMF0 °C to RT~75-85%
Boc-L-glutamic acidCyclohexanol, DCCDMAPDCMNot specifiedHigh
L-glutamic acidThionyl chloride, then CyclohexanolPyridineDCMNot specified~65-75%

Isolation and Purification Methodologies for Synthetic Utility

After the synthesis, this compound must be isolated from the reaction mixture and purified to a high degree to be suitable for use in peptide synthesis, where purity is paramount. The work-up procedure typically begins with the removal of any solid byproducts by filtration, such as dicyclohexylurea (DCU) if DCC is used as the coupling agent.

The crude product is then subjected to a series of aqueous washes to remove unreacted starting materials, water-soluble byproducts, and the catalyst. This usually involves washing the organic solution of the product with a weak acid (e.g., dilute citric acid or hydrochloric acid) to remove any remaining basic compounds like DMAP or unreacted amines, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acidic components like Boc-L-glutamic acid. A final wash with brine (saturated sodium chloride solution) is often performed to reduce the amount of water in the organic phase.

The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, further purification is often necessary. Recrystallization from a suitable solvent or solvent mixture is a common method. The choice of solvent is critical and is determined empirically to provide good recovery of the pure crystalline product. Alternatively, column chromatography on silica (B1680970) gel can be employed for purification, eluting with a solvent system that provides good separation of the desired product from impurities. The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity levels of ≥98% are commonly reported for commercially available this compound. alfa-chemistry.com

Elucidation of the Cyclohexyl Protecting Group Functionality in Peptide Synthesis

Role of the γ-Cyclohexyl Ester in Minimizing Side Reactions in Boc-SPPS

During the iterative cycles of deprotection and coupling in peptide synthesis, various side reactions can occur, particularly involving the side chains of trifunctional amino acids like glutamic acid. The chemical nature of the side-chain protecting group is paramount in mitigating these undesirable pathways.

The formation of a pyroglutamate (B8496135) residue from an N-terminal glutamine is a known side reaction, often catalyzed by the basic conditions of coupling or the acidic conditions of cleavage. peptide.comthieme-connect.de While this is primarily a concern for N-terminal glutamine, a related side reaction can occur with glutamic acid residues during the final, harsh acid cleavage step. Deprotection of the γ-carboxyl group of glutamic acid in the presence of strong acid, such as Hydrogen Fluoride (B91410) (HF), can generate a reactive acylium ion. peptide.com This intermediate can then be intramolecularly attacked by the N-terminal amine, leading to the cyclization and formation of a pyroglutamic acid residue. peptide.com The stability of the cyclohexyl ester group throughout the synthesis and its controlled removal only under specific final cleavage conditions helps to prevent the premature formation of such reactive intermediates.

A significant side reaction in peptide synthesis involves the intramolecular cyclization of aspartic acid residues to form a five-membered succinimide (B58015) or aspartimide ring. peptide.combiotage.com This reaction is problematic as the ring can reopen to yield a mixture of the desired α-peptide and the undesired β-peptide, and can also lead to racemization. peptide.comacs.org Glutamic acid can undergo an analogous reaction to form a six-membered glutarimide (B196013) ring. The use of the γ-cyclohexyl ester on glutamic acid, and its corresponding β-cyclohexyl ester on aspartic acid, significantly minimizes these cyclization reactions. peptide.com

The protective effect is largely attributed to the steric bulk of the cyclohexyl group. biotage.comthieme-connect.de Compared to the benzyl (B1604629) ester, the cyclohexyl group provides greater steric hindrance, which effectively blocks the nucleophilic attack of the adjacent backbone amide nitrogen on the side-chain ester carbonyl. biotage.comthieme-connect.de Studies on the analogous aspartic acid derivatives have shown that the cyclohexyl ester leads to substantially less aspartimide formation during both acidic and basic treatments compared to the benzyl ester. nih.gov In one study, a tetrapeptide protected with a cyclohexyl ester showed a 170-fold reduction in imide formation compared to its benzyl-protected counterpart after 24 hours of treatment with a tertiary amine base. nih.gov This superior resistance to base-catalyzed cyclization makes Boc-L-Glu(OcHx)-OH particularly valuable. thieme-connect.de

Suppression of Pyroglutamic Acid Formation

Acid Stability Profile of the Cyclohexyl Ester under Boc Strategy Conditions

The success of the Boc-SPPS strategy hinges on the principle of orthogonality, where different classes of protecting groups can be removed selectively under distinct chemical conditions. researchgate.netorganic-chemistry.org The γ-cyclohexyl ester's stability profile is well-suited for this strategy.

The γ-cyclohexyl ester is highly stable under the acidic conditions typically used for the removal of the N-α-Boc group (e.g., 25-50% TFA in dichloromethane). rsc.org This stability ensures that the side-chain remains protected throughout the many iterative deprotection steps of the synthesis, preventing the formation of side products. rsc.org The Boc group and the γ-cyclohexyl ester are therefore considered an orthogonal pair within the broader category of acid-labile groups, as their cleavage requires significantly different acid strengths. researchgate.net The Boc group is removed by moderate acids, while the cyclohexyl ester requires very strong acids for efficient cleavage. researchgate.netrsc.org

The stability of the cyclohexyl ester toward acidolysis is significantly greater than that of other commonly used protecting groups in Boc chemistry, most notably the benzyl ester. The benzyl group is known to be partially removed by TFA, which can be problematic during the synthesis of longer peptides. bzchemicals.com In contrast, the cyclohexyl ester exhibits minimal cleavage under the same conditions. rsc.org

A study comparing the rates of acid-catalyzed deprotection found that the apparent rate constant for the removal of the O-cyclohexyl group with 50% TFA in CH₂Cl₂ was less than one-twentieth of that for the O-benzyl group. rsc.org This substantial difference in stability underscores the advantage of the cyclohexyl ester in maintaining side-chain integrity throughout the synthesis.

Protecting GroupStructureRelative Stability in TFAFinal Cleavage Condition
Cyclohexyl (OcHx)-O-C₆H₁₁High (Very stable to TFA)Anhydrous HF or TFMSA
Benzyl (Bzl)-O-CH₂-C₆H₅Moderate (Partially cleaved by TFA)Anhydrous HF or TFMSA
tert-Butyl (OtBu)-O-C(CH₃)₃Low (Labile to TFA)TFA

Orthogonality with N-α-Boc Protection

Mechanisms of Cleavage for the γ-Cyclohexyl Protecting Group

The most common reagents for this final cleavage are anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often used in a "cocktail" with scavengers like anisole (B1667542) or thioanisole (B89551). peptide.comthieme-connect.dersc.org For example, quantitative removal can be achieved with 1 M TFMSA–thioanisole in TFA or with HF at 0°C within an hour. thieme-connect.de

The cleavage proceeds via an acid-catalyzed acyl-oxygen cleavage mechanism (AAC2). In this mechanism, the strong acid protonates the carbonyl oxygen of the ester, which powerfully activates the carbonyl carbon toward nucleophilic attack. A nucleophile present in the cleavage cocktail (such as the fluoride ion or a scavenger molecule) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the free carboxylic acid and the protonated cyclohexanol. The use of scavengers is critical to trap the reactive cyclohexyl cations that are liberated, preventing them from causing side reactions such as the alkylation of sensitive residues like tryptophan or methionine.

Reagent CocktailTypical ConditionsMechanism Type
Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)0°C, 1 hourAcid-catalyzed Acyl-Oxygen Cleavage (AAC2)
Trifluoromethanesulfonic acid (TFMSA) / Thioanisole / TFAIce bathAcid-catalyzed Acyl-Oxygen Cleavage (AAC2)

Hydrogen Fluoride (HF) Cleavage Protocols in Boc Chemistry

In solid-phase peptide synthesis employing Boc chemistry, the final step involves the cleavage of the completed peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups. nih.gov Anhydrous hydrogen fluoride (HF) is a commonly used reagent for this global deprotection step. nih.gov The procedure is effective but requires specialized, HF-resistant apparatus typically made from materials like Teflon and Kel-F, as HF is highly corrosive and reacts with glass. nih.gov

HF removes most benzyl- and tert-butyl-based protecting groups, including the cyclohexyl ester of this compound, through an SN1 acidolysis mechanism. iris-biotech.denih.gov This process generates reactive carbocations (e.g., benzyl or cyclohexyl cations) that can lead to undesirable side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan or methionine. peptide.comnih.gov To prevent these side reactions, "scavengers" are added to the cleavage mixture to trap the carbocations. nih.gov Common scavenger cocktails include anisole and p-cresol.

Specifically for glutamic acid residues, deprotection with HF can lead to the formation of an acylium ion intermediate via protonation and dehydration of the newly unprotected side-chain carboxyl group. peptide.com This intermediate can subsequently cyclize to form a pyroglutamyl (pGlu) residue at the N-terminus of a peptide fragment or react with scavenger molecules like anisole to produce an aryl ketone, both of which are undesired byproducts. peptide.com

The general protocol for HF cleavage begins after the peptide has been fully assembled on the resin. nih.gov Certain protecting groups that are not labile to HF, such as the Dnp group on histidine or the formyl group on tryptophan, must be removed beforehand. nih.govgoogle.com The peptide-resin is then dried and placed in the reaction vessel with the appropriate scavengers before liquid HF is condensed into the vessel. The reaction is typically run at 0 °C for about one hour. Following the reaction, the HF is carefully evaporated, and the crude peptide is precipitated with a cold organic solvent like diethyl ether, washed, and collected for subsequent purification. nih.gov

Alternative Deprotection Strategies and Their Efficiency

The hazardous nature of anhydrous HF has driven the development of alternative, lower-risk deprotection methods. nih.gov A prominent and effective alternative for removing stable protecting groups like cyclohexyl esters is the use of a strong acid cocktail, often referred to as "high-acid" trifluoroacetic acid (TFA) cleavage.

One of the most established HF-free methods involves the use of trifluoromethanesulfonic acid (TFMSA) , also known as triflic acid. A solution of 1 M TFMSA with thioanisole as a scavenger in TFA can quantitatively cleave the cyclohexyl group from the side chains of glutamic acid, aspartic acid, serine, and threonine residues in a relatively short period. rsc.orgrsc.org This method is significantly milder than HF treatment and does not require specialized apparatus. nih.gov The stability of the OcHx group to standard TFA (used for N-α-Boc removal) but lability to the stronger TFMSA/TFA cocktail allows for its use in various peptide synthesis strategies, including those based on Fmoc and Z-protecting groups. rsc.orgrsc.org

Another alternative strategy employs trimethylsilyl bromide (TMSBr) in TFA, often in the presence of thioanisole and ethanedithiol as scavengers. This reagent combination has been successfully used for the final cleavage and deprotection in HF-free Boc-SPPS protocols. nih.gov

The efficiency of the cyclohexyl protecting group lies in its high stability to routine acidolysis compared to other groups like the benzyl ester. This minimizes premature deprotection during the synthesis cycles. The table below compares the relative stability of cyclohexyl (OcHx) and benzyl (Bzl) esters.

Protecting GroupAmino AcidDeprotection ConditionRelative Stability / Decomposition RateReference
-O-Cyclohexyl (OChx)Serine50% TFA in CH₂Cl₂Rate constant (kChx) is >20 times smaller than for O-Benzyl rsc.orgrsc.org
-O-Cyclohexyl (OChx)Aspartic Acid50% TFA in CH₂Cl₂Rate constant is >100 times smaller than for O-Benzyl rsc.org

The following table summarizes various deprotection reagents and their effectiveness on the cyclohexyl ester group.

ReagentConditionEffect on Cyclohexyl EsterReference
Hydrogen Fluoride (HF)Liquid HF, 0 °C, with scavengersEffective cleavage iris-biotech.denih.gov
Trifluoromethanesulfonic acid (TFMSA)1 M TFMSA in TFA with thioanisoleEffective cleavage rsc.orgrsc.org
Trifluoroacetic acid (TFA)50-100% TFA in CH₂Cl₂Highly stable; minimal cleavage rsc.orgrsc.org
Trimethyltin (B158744) hydroxide (B78521)Refluxing 1,2-dichloroethaneGroup remains almost completely intact thieme-connect.de

The use of trimethyltin hydroxide presents a unique opportunity for an orthogonal deprotection strategy, where the peptide can be cleaved from certain resins while the side-chain cyclohexyl esters of aspartic and glutamic acid remain protected. thieme-connect.de This allows for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation strategies. thieme-connect.de

Applications of Boc L Glu Ochx Oh in Solid Phase Peptide Synthesis Spps

Integration as a Core Building Block for Glutamic Acid Residues

Boc-L-Glu(OcHx)-OH serves as a standard building block for the introduction of glutamic acid into a growing peptide chain during Boc-SPPS. alfa-chemistry.com In this strategy, the temporary tert-butoxycarbonyl (Boc) group protects the α-amino group, while the semi-permanent cyclohexyl (OcHx) ester protects the γ-carboxyl group of the glutamic acid side chain. vulcanchem.com The Boc group is selectively removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. google.compeptide.com

The primary function of the cyclohexyl ester is to shield the reactive side-chain carboxyl group, thereby preventing it from participating in unwanted reactions during peptide elongation. This protection is crucial to avoid issues such as the formation of branched peptides or other side products. The stability of the OcHx group under the acidic conditions required for Boc-group removal is a key feature of its utility, ensuring the integrity of the side chain throughout the synthesis until the final cleavage step. vulcanchem.com

Strategic Use in the Synthesis of Complex Peptide Architectures

The robust nature of the cyclohexyl ester protecting group makes this compound particularly suitable for the synthesis of complex and challenging peptide sequences. Its stability is superior to other protecting groups, like the benzyl (B1604629) (Bzl) ester, under the repetitive acidic treatments common in Boc-SPPS. This enhanced stability minimizes the risk of premature deprotection of the side chain, a critical factor when synthesizing long or intricate peptides. peptide.com

This derivative has been successfully employed in the synthesis of diverse and complex molecules. For instance, it has been used in the creation of peptide cyclodimers and in the assembly of peptides containing other sensitive residues like selenocysteine, where avoiding side-chain interference is paramount. vulcanchem.comwiley-vch.de Furthermore, its application extends to the synthesis of biomimetic analogs, such as those for insulin, where precise control over the chemical structure is essential for biological function. vulcanchem.com The use of this compound in these contexts underscores its importance for building sophisticated peptide structures that might otherwise be difficult to access.

Methodological Advancements in Boc-SPPS Utilizing This Derivative

The integration of this compound into Boc-SPPS protocols has been refined through optimization of resin compatibility, loading procedures, and coupling methodologies to maximize efficiency and peptide purity.

This compound is compatible with a range of solid supports commonly used in Boc chemistry. These include polystyrene-based resins such as Merrifield and Pam resins. issuu.comissuu.comub.edu Pre-loaded resins, where this compound is already attached to the solid support, are commercially available, offering a convenient starting point for peptide synthesis. issuu.comissuu.com

Table 1: Resin Compatibility and Typical Loading Capacities

Resin Type Linker Type Typical Loading Capacity (mmol/g) Reference
Merrifield Resin Chloromethyl > 0.5 issuu.comissuu.com
Pam Resin Phenylacetoxymethyl 0.8 ub.edu
MBHA Resin p-Methylbenzhydrylamine N/A diva-portal.org

The formation of the peptide bond between the free carboxyl group of this compound and the deprotected N-terminus of the resin-bound peptide is a critical step. The choice of coupling reagent is vital for achieving high coupling efficiency and minimizing racemization. Standard coupling reagents for Boc-SPPS are effectively used with this derivative.

Commonly employed methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce the risk of racemization. wiley-vch.deucl.ac.uk More modern and efficient coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), when used with a non-nucleophilic base such as diisopropylethylamine (DIEA), facilitate rapid and efficient amide bond formation. peptide.com In situ neutralization protocols, which combine the neutralization of the N-terminal TFA salt and the coupling step, can further enhance coupling yields, especially in sequences prone to aggregation. peptide.com

Table 2: Common Coupling Reagents for this compound

Coupling Reagent Additive/Base Key Advantages Reference
DCC HOBt Standard, cost-effective wiley-vch.deucl.ac.uk
HBTU DIEA High efficiency, rapid coupling peptide.com

Resin Compatibility and Loading Efficiency

Challenges and Solutions in Incorporating this compound into Peptide Chains

A primary challenge in synthesizing peptides containing glutamic acid is the prevention of side reactions involving its side-chain carboxyl group. The γ-cyclohexyl ester of this compound provides a robust solution to this problem. peptide.com Unlike more acid-labile esters such as the tert-butyl (tBu) or benzyl (Bzl) esters, the cyclohexyl ester exhibits significant stability towards the repetitive TFA treatments used to remove the N-terminal Boc group during synthesis. vulcanchem.com

This stability is crucial for preventing the premature cleavage of the side-chain protecting group, which could lead to undesired modifications or branching of the peptide chain. The OcHx group remains intact throughout the iterative cycles of deprotection and coupling and is only removed during the final step of cleaving the completed peptide from the resin, which is typically accomplished using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). vulcanchem.com This orthogonal protection strategy ensures that the glutamic acid side chain is only revealed at the end of the synthesis, leading to a higher purity of the target peptide. Therefore, the selection of this compound is in itself a solution to the inherent challenges of incorporating glutamic acid into peptides using the Boc-SPPS methodology.

Advanced Synthetic Applications and Derivatives in Chemical Research

Synthesis of γ-Carboxyglutamic Acid (Gla)-Containing Peptides

The post-translationally modified amino acid, γ-carboxyglutamic acid (Gla), is a crucial component of several blood coagulation factors and other proteins involved in calcium-binding processes. The synthesis of peptides containing Gla residues presents unique challenges due to the lability of the γ-dicarboxylic acid moiety. The use of Boc-L-Glu(OcHx)-OH as a precursor has been a significant strategy in overcoming these synthetic hurdles.

Precursor Role in Gla Introduction via Boc-Gla(OcHx)2-OH

The effective incorporation of Gla into synthetic peptides is often achieved through the use of a pre-formed, appropriately protected Gla derivative. Research has demonstrated that this compound can serve as a starting material for the synthesis of N-α-Boc-γ,γ-dicyclohexyl-γ-carboxyglutamic acid (Boc-Gla(OcHx)2-OH). nih.govbioascent.com This key building block allows for the direct incorporation of the Gla residue during solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. The cyclohexyl esters protecting the two γ-carboxyl groups are stable to the repetitive acidolytic conditions used for the removal of the N-α-Boc group, thus preventing premature deprotection and potential side reactions. bioascent.com

Methodological Considerations for Gla-Peptide Assembly

The successful assembly of Gla-containing peptides using the Boc strategy relies heavily on the stability of the side-chain protecting groups. The cyclohexyl (cHx) group has been identified as a robust protecting group for the γ-carboxyl functions of Gla. bioascent.com It withstands the conditions of Boc-SPPS, including treatment with trifluoroacetic acid (TFA) for N-α-deprotection. nsf.gov The final deprotection and cleavage of the peptide from the resin is typically achieved with strong acids, such as anhydrous hydrogen fluoride (B91410) (HF). bioascent.com A significant advantage of the cyclohexyl protecting group is that it can be quantitatively cleaved during the final HF treatment without inducing decarboxylation of the sensitive Gla residue, a common side reaction with other protecting groups. bioascent.com This methodology has been successfully applied to the total chemical synthesis of complex Gla-containing proteins, such as the human matrix Gla protein (MGP). nsf.gov

Utilization in the Construction of Chemically Modified Peptides

The side chain of glutamic acid offers a versatile handle for chemical modification. By employing this compound in peptide synthesis, the protected γ-carboxyl group can serve as a latent functional site for the introduction of non-natural elements or for specific derivatization.

Scaffolding for Non-Natural Amino Acid Incorporation

The glutamic acid skeleton, when appropriately protected, can be used as a scaffold to synthesize a variety of non-natural amino acids (UAAs). nih.gov Methodologies such as decarboxylative cross-coupling reactions can leverage glutamic acid derivatives to create novel side chains. bioascent.com While direct modification of the cyclohexyl ester on the resin is less common, the principle of using a protected glutamic acid to introduce diversity is well-established. For instance, the side-chain carboxylic acid of a glutamic acid precursor can be exploited as a latent radical precursor for C-C bond formation, enabling the synthesis of a library of UAAs with diverse sidechains. bioascent.com This approach highlights the potential of using protected glutamic acid derivatives like this compound as starting points for generating peptides with unique structural and functional properties.

Facilitation of Selective Derivatization for Functionalization

The orthogonal nature of the protecting groups in this compound is key to its utility in selective derivatization. While the N-α-Boc group is labile to mild acid, the cyclohexyl ester on the side chain is significantly more stable, requiring strong acid for removal. peptide.com This differential stability allows for the selective deprotection and modification of other parts of a peptide while the glutamic acid side chain remains protected.

Conversely, if a protecting group that can be removed under orthogonal conditions were used in place of the cyclohexyl ester (e.g., an allyl ester), the glutamic acid side chain could be selectively deprotected while the peptide remains on the solid support. peptide.com This would allow for specific functionalization at the γ-carboxyl position, such as the attachment of fluorescent labels, biotin (B1667282), or other reporter groups, providing tools for studying peptide-protein interactions and cellular localization. The stability of the cyclohexyl group in this compound ensures that the glutamic acid side chain is not inadvertently modified during such synthetic steps targeting other residues.

Development of Analogues and Prodrug Conjugates for Chemical Delivery Systems

The modification of peptides to improve their therapeutic properties, such as stability, bioavailability, and targeted delivery, is a major focus of medicinal chemistry. The glutamic acid side chain is an attractive point for the attachment of promoieties to create prodrugs or to conjugate delivery vehicles.

The conjugation of bioactive molecules to amino acids or peptides is a recognized strategy to enhance their therapeutic potential. nih.gov The carboxylic acid side chain of glutamic acid provides a convenient attachment point for such modifications. The use of this compound in the synthesis of a peptide positions a protected carboxylic acid at a specific site. While the cyclohexyl ester itself is not typically used for direct on-resin conjugation due to its stability, it ensures that the carboxyl group is preserved for later modification in solution phase after cleavage and deprotection.

For instance, a therapeutic agent could be coupled to the deprotected γ-carboxyl group of a glutamic acid residue within a peptide that acts as a targeting moiety. This approach is utilized in the design of prodrugs where the active drug is released at the target site through enzymatic or chemical cleavage of the linker. researchgate.net The improved lipophilicity imparted by certain protecting groups can also be beneficial in drug design, potentially enhancing membrane permeability. chemimpex.com The synthesis of bile acid-ribavirin conjugates, for example, has utilized Boc-protected glutamic acid as a linker to create liver-targeting prodrugs. nih.gov This demonstrates the principle of using the glutamic acid side chain as a versatile anchor for constructing sophisticated drug delivery systems.

Structural Modifications for Enhanced Solubility and Stability in Chemical Systems

The chemical architecture of N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester, or this compound, is intrinsically designed for stability and controlled reactivity within the demanding environment of peptide synthesis. The strategic selection of the cyclohexyl (OcHx) ester for the side-chain protection of glutamic acid is a key structural modification that imparts significant advantages over other protecting groups, particularly concerning stability during the synthetic process.

The OcHx group is notably robust and resistant to cleavage under the moderately acidic conditions required for the removal of the N-terminal Boc protecting group (e.g., treatment with trifluoroacetic acid, TFA). google.com This chemical stability is superior to that of other common esters, such as benzyl (B1604629) esters (OBzl), which can be partially cleaved under repeated acid treatments. This resilience minimizes the risk of premature deprotection of the side chain and subsequent undesired side reactions, such as aspartimide formation in analogous aspartic acid sequences, which is a common problem in sensitive peptide sequences. The stability of the OcHx group is a critical factor that allows for the successful assembly of long or complex peptide chains before the final, more rigorous deprotection step.

Below is a comparative table of common side-chain protecting groups for glutamic acid used in Boc-based solid-phase peptide synthesis (SPPS).

Protecting GroupAbbreviationCleavage ConditionsStability Notes
Cyclohexyl esterOcHxStrong acid (e.g., HF)Stable to TFA; reduces risk of side reactions compared to OBzl. researchgate.net
Benzyl esterOBzlStrong acid (HF), catalytic hydrogenolysisLess stable to repeated TFA treatment, which can lead to premature deprotection.
tert-Butyl esterOtBuAcidolytic (e.g., TFA)Not orthogonal in Boc-SPPS as it is cleaved under the same conditions as the N-terminal Boc group. chemimpex.commedchemexpress.com

Chemical Strategies for Targeted Moiety Introduction in Peptide-Based Constructs

The use of this compound is a cornerstone of chemical strategies aimed at introducing specific functional moieties at defined positions within a peptide sequence. This is achieved through an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions, allowing for site-selective modifications.

The primary strategy revolves around the differential acid lability of the N-terminal Boc group and the side-chain OcHx group. In standard Boc-based solid-phase peptide synthesis (SPPS), the Boc group is cleaved at each cycle with an acid like TFA to allow for the coupling of the next amino acid. google.compeptide.com Throughout this iterative process, the OcHx group on the glutamic acid side chain remains securely attached.

Once the desired peptide sequence is fully assembled, the peptide can be cleaved from the solid support. The OcHx group, still intact, serves as a latent functional handle. The strategy for targeted moiety introduction proceeds as follows:

Peptide Synthesis: The peptide is synthesized using Boc-SPPS, with this compound incorporated at the desired position. sigmaaldrich.com

Selective Deprotection: After the full peptide is constructed, the OcHx group can be removed by treatment with a strong acid like HF to expose the γ-carboxyl group of the glutamic acid residue. researchgate.net This deprotection is typically performed during the final cleavage of the peptide from the resin.

Moiety Conjugation: With the γ-carboxyl group now uniquely available, a variety of chemical moieties can be coupled to it. This can include fluorescent probes, biotin tags, chelating agents, or other reporter groups. The coupling is typically achieved using standard peptide coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU), to form a stable amide bond between the glutamic acid side chain and the desired molecule. nih.gov

This approach provides precise control over the location of the modification, enabling the creation of well-defined, functionalized peptide constructs for various applications in chemical research. A similar strategy has been successfully employed for the synthesis of peptides containing γ-carboxyglutamic acid (Gla), where Boc-Gla(OcHx)₂-OH was used as the starting material, demonstrating the robustness of the cyclohexyl protecting group strategy. researchgate.net

Application in Biochemical Tool Development (excluding biological effects or clinical applications)

Synthesis of Probes for Investigating Glutamate-Related Processes

This compound is a valuable precursor for the chemical synthesis of specialized probes designed to investigate biochemical processes involving glutamic acid. These tools, such as fluorescently labeled peptides, are synthesized to study the interactions and kinetics of glutamate-binding proteins and enzymes without focusing on the ultimate biological or clinical outcomes.

The synthesis of such a probe begins with the incorporation of this compound into a specific peptide sequence via SPPS. The sequence is often designed to mimic a binding site or a substrate recognition motif. After the peptide chain is assembled, the key steps to convert it into a probe are:

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed. The OcHx group is cleaved with strong acid, yielding a free γ-carboxyl group on the target glutamate (B1630785) residue. researchgate.net

Probe Conjugation: The free γ-carboxyl group is then activated using coupling agents to react with an amine-functionalized reporter molecule. For instance, a fluorescent probe like 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to create a fluorogenic substrate. The successful conjugation results in a peptide probe with a reporter group at a precisely defined position.

This synthetic route allows for the creation of customized tools for biochemical assays. For example, a peptide containing a glutamate residue linked to a quencher-fluorophore pair could be synthesized to study protease activity through fluorescence resonance energy transfer (FRET). The synthesis of isoluminol conjugated to Glu-Glu peptides for use in bacterial assays further illustrates the principle of attaching signaling molecules to glutamate residues to create functional biochemical tools. nih.gov

General Synthetic Scheme for a Glutamate-Based Peptide Probe
StepDescriptionKey Reagents
1Incorporate this compound into peptide via Boc-SPPS.This compound, TFA, coupling agents (e.g., DCC, HBTU).
2Cleave peptide from resin and remove side-chain protecting groups.Strong acid (e.g., HF).
3Activate the free γ-carboxyl group of the glutamate residue.Coupling agents (e.g., EDC, HOBt).
4Couple the desired reporter moiety (e.g., fluorophore, biotin).Amine-functionalized probe molecule (e.g., AMC, Biocytin hydrazide).
5Purify the final peptide-probe conjugate.High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of Peptides for Enzyme Activity Studies

The chemical synthesis of peptides for studying enzyme activity is a significant application of this compound. This involves constructing specific peptide sequences that can act as substrates, inhibitors, or activators for enzymes, particularly those that recognize or process glutamate residues.

Research into enzymes like γ-glutamyltranspeptidase (GGT) often relies on synthetic substrates for kinetic analysis. researchgate.net Using this compound, researchers can assemble peptide sequences that mimic the natural substrates of such enzymes. For example, a peptide can be synthesized where the glutamate residue is positioned to interact with the enzyme's active site. After synthesis and complete deprotection, the resulting peptide is used in in vitro enzymatic assays to determine kinetic parameters like Kₘ and k꜀ₐₜ. researchgate.net

Similarly, novel peptides can be designed and synthesized as potential enzyme inhibitors. For instance, α-/β-mixed peptides have been synthesized using Boc-protected amino acids to screen for inhibitory activity against enzymes like α-amylase. mdpi.com The incorporation of this compound allows for the placement of a glutamic acid residue within these novel scaffolds. The stability afforded by the OcHx group is crucial for the successful synthesis of these non-standard peptide structures. The resulting purified peptides are then used in enzyme inhibition assays to measure their potency and selectivity, providing valuable structure-activity relationship (SAR) data for the development of new biochemical tools.

Examples of Synthetic Peptide Concepts for Enzyme Studies
Peptide ConceptTarget Enzyme ClassRole of Synthetic PeptideRelevance of Glu Residue
Short peptide with C-terminal p-nitroanilidePeptidases (e.g., GGT)Chromogenic SubstrateActs as the recognition site for the enzyme. researchgate.net
Peptide containing unnatural amino acidsVarious (e.g., Amylases, Proteases)InhibitorPart of the core structure designed to bind tightly to the active site. mdpi.com
Sequence mimicking a natural protein substrateKinases, PhosphatasesSubstrateMay be part of the recognition motif flanking the phosphorylation site.
Gla-containing peptidesGla-domain binding proteinsBinding LigandThe modified glutamate is essential for protein interaction. researchgate.net

Comparative Analysis with Other Glutamic Acid Protecting Groups in Peptide Chemistry

Boc-L-Glu(OcHx)-OH versus Benzyl (B1604629) (OBzl) Ester Protection

The benzyl ester has been a classical choice for side-chain protection in Boc/Bzl solid-phase peptide synthesis (SPPS). However, the cyclohexyl ester is increasingly favored in many applications due to its superior stability and ability to suppress side reactions. ug.edu.pl

The primary distinction between the cyclohexyl and benzyl esters lies in their stability towards acids and the conditions required for their removal. The OcHx group is notably more stable under the acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) than the OBzl group. rsc.orgthieme-connect.de This enhanced stability minimizes premature deprotection of the side chain during the synthesis of long peptides. rsc.org

Deprotection of the OBzl group is typically achieved through strong acids like anhydrous hydrogen fluoride (B91410) (HF) or by catalytic hydrogenation. masterorganicchemistry.com In contrast, the OcHx group is resistant to catalytic hydrogenation over a palladium-charcoal catalyst but can be effectively cleaved using strong acids such as HF or 1 M trifluoromethanesulfonic acid (TFMSA)–thioanisole (B89551) in TFA. rsc.org This difference allows for some level of orthogonality between the two.

A key side reaction involving glutamic and aspartic acid residues is the formation of cyclic imides (aspartimide or glutarimide). peptide.compeptide.com The bulkier cyclohexyl group provides greater steric hindrance compared to the benzyl group, which significantly reduces the rate of this undesirable cyclization, particularly in sequences prone to this issue. ug.edu.plnih.gov Studies on model tetrapeptides have shown that the use of a cyclohexyl ester can lead to a 170-fold reduction in aspartimide formation during base treatment compared to the benzyl ester. nih.gov

The superior stability of the OcHx group against both acidic and basic treatments makes it the protecting group of choice for the synthesis of long or complex peptide sequences where repeated exposure to deprotection reagents is necessary. rsc.orgnih.gov Its ability to minimize cyclic imide formation is particularly advantageous when synthesizing peptides containing sensitive sequences, such as Asp-Gly or Asp-Ser. nih.gov In Boc-based SPPS, the cyclohexyl group is now often preferred over the benzyl group for this reason. ug.edu.plpeptide.com

Table 1: Comparison of OcHx and OBzl Protecting Groups
PropertyThis compoundBoc-L-Glu(OBzl)-OH
Stability to TFA HighLower, some lability
Final Cleavage Strong acids (e.g., HF, TFMSA) rsc.orgStrong acids (e.g., HF), Catalytic Hydrogenation masterorganicchemistry.com
Suppression of Cyclic Imide Formation Excellent ug.edu.plnih.govModerate peptide.com
Orthogonality to Hydrogenolysis Yes rsc.orgNo

Differential Stability and Cleavage Conditions

This compound versus tert-Butyl (OtBu) Ester Protection

The tert-butyl ester is the standard side-chain protecting group used in the alternative Fmoc/tBu strategy for peptide synthesis. peptide.comiris-biotech.de A comparison with the OcHx group highlights fundamental differences in chemical strategy and orthogonality.

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. iris-biotech.deresearchgate.net The Fmoc/tBu strategy is a prime example of an orthogonal system. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain tert-butyl esters are labile to acids (e.g., TFA). iris-biotech.dealtabioscience.com

This compound is primarily designed for Boc-based synthesis, where both the Nα-Boc group and the side-chain protecting groups are removed by acid, but at different rates or with different strengths of acid (a system of differential lability rather than true orthogonality). The OtBu group, used in Fmoc-Glu(OtBu)-OH, is cleaved under the same final TFA treatment that cleaves the completed peptide from many common resins. peptide.com

While both OcHx and OtBu are acid-labile, their cleavage kinetics differ. The OtBu group is readily cleaved by moderate concentrations of TFA, making it suitable for the final deprotection step in Fmoc synthesis. altabioscience.com The OcHx group, however, requires much stronger acidic conditions, like HF, for efficient removal, which are the hallmark of traditional Boc synthesis. rsc.org Therefore, attempting to use a this compound derivative directly in a standard Fmoc/tBu workflow would not be practical, as the OcHx group would remain intact during the final TFA cleavage. However, Fmoc-protected versions like Fmoc-L-Glu(OcHx)-OH do exist and can be used to create peptides where the side-chain requires a separate, harsh acid deprotection step, offering a different layer of orthogonality. iris-biotech.de

The choice of protecting group also affects the final purification step. After synthesis and cleavage, the resulting peptide is often purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final salt form of the peptide, often a trifluoroacetate (B77799) salt from the cleavage cocktail, can impact purification and handling. ambiopharm.com While the protecting group is absent in the final product, incomplete cleavage of a highly stable group like OcHx could lead to complex purification challenges. The choice between acetate (B1210297) and trifluoroacetate counter-ions can also affect the lyophilized peptide's physical properties and stability. ambiopharm.comnih.gov

Table 2: Comparison of OcHx and OtBu Protecting Groups
PropertyCyclohexyl (OcHx) Estertert-Butyl (OtBu) Ester
Primary Synthesis Strategy Boc/Bzl ug.edu.plFmoc/tBu peptide.comiris-biotech.de
Cleavage Condition Strong acid (HF, TFMSA) rsc.orgModerate acid (TFA) altabioscience.com
Orthogonality to Nα-Fmoc Yes (Requires harsh cleavage)Yes (Standard cleavage)
Orthogonality to Nα-Boc No (Differential lability)Yes (Stable to Boc removal)

Orthogonality Considerations with Fmoc Chemistry

Cyclohexyl Ester as a Preferred Protecting Group in Specialized Chemical Syntheses

The robustness of the cyclohexyl ester makes it a preferred choice in several specialized synthesis scenarios beyond standard linear peptide assembly. Its stability under conditions where other esters might be labile allows for more complex chemical manipulations on a protected peptide.

For instance, in the synthesis of branched or cyclic peptides, or peptides that will undergo on-resin modifications, having a highly stable side-chain protecting group is critical. The OcHx group's resistance to a wide range of reagents ensures the integrity of the glutamic acid side chain while other chemical transformations are performed. Research has demonstrated that for Aspartic acid, the cyclohexyl ester provides sufficient protection against base-catalyzed aspartimide formation to allow for orthogonal protection strategies that require basic conditions or elevated temperatures for difficult couplings. thieme-connect.de This stability profile makes this compound and its aspartic acid counterpart valuable tools for advanced peptide and organic synthesis.

Q & A

Q. What are the key synthetic pathways for Boc-L-Glu(OcHx)-OH, and how do reaction conditions influence yield?

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical steps include the introduction of the cyclohexyl (OcHx) protecting group to the γ-carboxyl of glutamic acid and subsequent Boc (tert-butyloxycarbonyl) protection of the α-amino group. Reaction optimization involves pH control (e.g., alkaline conditions for esterification) and temperature modulation to minimize side reactions like racemization. Yield improvements (typically 60-85%) rely on anhydrous solvents (e.g., DMF) and coupling agents like HBTU or DIC .

Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is used to assess purity (>95% required for most studies). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselective protection: the Boc group appears as a singlet at ~1.4 ppm (tert-butyl), while the cyclohexyl ester shows characteristic multiplet signals between 1.2–1.8 ppm. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (expected [M+H]⁺: ~376.4 g/mol) .

Q. How do researchers address the hygroscopic nature of this compound during storage?

The compound’s hygroscopicity requires storage in desiccators with anhydrous calcium sulfate or silica gel at –20°C. Pre-weighed aliquots in sealed vials under argon minimize repeated exposure to humidity. Purity checks via HPLC are recommended post-thawing to detect hydrolysis byproducts .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported enantiomeric purity of this compound across studies?

Contradictions arise from variations in chiral column selection (e.g., Chiralpak IG-3 vs. Crownpak CR-I) and mobile-phase composition. Methodological validation includes:

  • Cross-referencing with optical rotation ([α]D²⁵ ≈ –24.5° in MeOH).
  • Using Marfey’s reagent for post-column derivatization to confirm L-configuration.
  • Statistical analysis of triplicate runs to quantify measurement uncertainty (<2% RSD) .

Q. How can computational modeling optimize the deprotection kinetics of the OcHx group in this compound under acidic conditions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states during acidolysis. Parameters like proton affinity of the ester carbonyl and solvent polarity (e.g., TFA/water mixtures) are modeled to identify optimal cleavage conditions (e.g., 90% TFA, 2 h, 0°C). Experimental validation via kinetic studies (NMR monitoring of ester proton signals) aligns with computational data to refine reaction timelines .

Q. What methodological frameworks ensure robust correlation between this compound’s structural modifications and biological activity in peptide conjugates?

Adopt the P-E/I-C-O framework:

  • Population (P): Target peptide sequences (e.g., cell-penetrating peptides).
  • Exposure/Intervention (E/I): Incorporation of this compound at specific positions.
  • Comparison (C): Unmodified peptides or alternative protecting groups (e.g., benzyl esters).
  • Outcome (O): Bioactivity metrics (e.g., cellular uptake efficiency, proteolytic stability). Predefined "shell" tables (variables: conjugation site, molar ratio, in vitro/in vivo assays) standardize data collection .

Q. How do researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs): coupling time, reagent equivalents, temperature.
  • Use design of experiments (DoE) to identify optimal ranges (e.g., 3 equivalents of Boc anhydride, 24 h coupling).
  • Track impurities via LC-MS and assign root causes (e.g., incomplete Boc protection → increase base equivalents) .

Data Management & Ethical Considerations

Q. What protocols ensure compliance with GDPR and institutional guidelines when handling spectral data for this compound?

Anonymize raw NMR/HPLC files by removing researcher identifiers. Store encrypted datasets on institutional servers with access logs. For collaborative projects, use data-sharing agreements specifying permitted uses (e.g., academic analysis only). Reference the University of Oxford’s Research Data Management guidelines for GDPR alignment .

Q. How should conflicting results in this compound’s solubility profiles be addressed in meta-analyses?

Conduct a systematic review using PRISMA guidelines. Extract data on solvent systems (e.g., DMSO vs. aqueous buffers), concentrations, and temperature. Apply statistical heterogeneity tests (I² statistic) to identify outliers. Discrepancies often arise from unaccounted polymorphic forms or residual solvents; XRPD (X-ray powder diffraction) can clarify structural variations .

Methodological Tables

Table 1: Key Reaction Parameters for this compound Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Coupling ReagentHBTU, DICMinimizes racemization
Temperature0–4°C (esterification)Prevents hydrolysis
Boc Deprotection AgentTFA (90% v/v)Complete removal in 2 h

Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionValidation Method
Enantiomeric impurityChiral HPLC + Marfey’s[α]D²⁵ comparison
Hydrolysis byproductsAnhydrous storagePost-storage HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.